molecular formula C10H8O4S B085573 5-Hydroxynaphthalene-1-sulfonic acid CAS No. 117-59-9

5-Hydroxynaphthalene-1-sulfonic acid

Cat. No. B085573
CAS RN: 117-59-9
M. Wt: 224.23 g/mol
InChI Key: YLKCHWCYYNKADS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Hydroxynaphthalene-1-sulfonic acid, such as 1,5-Dihydroxynaphthalene, can be achieved through sulfonation and alkali fusion using refined naphthalene as raw material, achieving high yields and product purity under optimized conditions (Shi Quan-da, 2007).

Molecular Structure Analysis

The molecular structure of 5-Hydroxynaphthalene-1-sulfonic acid and its derivatives enables a wide range of chemical interactions due to its aromatic core and functional groups. This structure is pivotal in the synthesis of complex organic compounds and conducting polymers with specific optical and electronic properties (A. Geto & C. Brett, 2016).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 5-Hydroxynaphthalene-1-sulfonic acid derivatives, such as solubility, crystalline structure, and melting point, are influenced by their molecular structure. These properties are critical in determining the compound's applicability in various industrial and research settings.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and stability under different conditions, are crucial for the compound's use in synthesis and analytical applications. The functional groups present in the molecule, such as the sulfonic acid group, play a vital role in its chemical behavior and interactions.

References

Scientific Research Applications

  • Chromatographic Analysis : 5-Hydroxynaphthalene-1-sulfonic acid derivatives have been utilized in reversed-phase high-performance liquid chromatography (RP-HPLC) for the determination of colors in food dyes, showcasing its role in analytical chemistry and food safety (Bailey, 1985).

  • Bacterial Degradation Studies : Research into the degradation of hydroxynaphthalene sulfonates by bacterial communities highlights the potential environmental applications, particularly in bioremediation of xenobiotic compounds (Nörtemann et al., 1986).

  • Electrochemical Applications : The compound has been used to modify glassy carbon electrodes for the simultaneous determination of caffeine and paracetamol, indicating its utility in electrochemical sensors and pharmaceutical analysis (Tefera et al., 2016).

  • Supramolecular Chemistry : Its use in the fluorescent sensing of CN- in water based on supramolecular self-assembly demonstrates applications in environmental monitoring and analytical chemistry (Shi et al., 2013).

  • Polymer Science : Electropolymerization of 5-Hydroxynaphthalene-1-sulfonic acid derivatives on electrodes has shown promising results in the development of sensitive and selective methods for caffeine detection, underlining its significance in polymer science and analytical methodologies (Amare & Admassie, 2012).

  • Microbial Conversion for Polymer Synthesis : Its microbial conversion into other compounds, like 5-hydroxyisophthalic acid, suggests potential in biotechnological processes for producing raw materials for polymer synthesis (Yamada et al., 2010).

  • Inhibition Studies in Cancer Research : Identification of 5-Hydroxynaphthalene-1-sulfonic acid derivatives as efficient inhibitors of ecto-5'-nucleotidases presents a potential pathway for cancer therapy research (Iqbal et al., 2013).

properties

IUPAC Name

5-hydroxynaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKCHWCYYNKADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059459
Record name 5-Hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxynaphthalene-1-sulfonic acid

CAS RN

117-59-9
Record name L Acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Hydroxy-1-naphthalenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxynaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.818
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MS Jung, SK Lee, J Hyeon‐Lee… - Journal of Polymer …, 2005 - Wiley Online Library
… moiety of DINS is excited, it donates an electron to the diphenyliodonium cation to form a neutral radical, which decomposes instantly to leave 5-hydroxynaphthalene-1-sulfonic acid. …
Number of citations: 16 onlinelibrary.wiley.com
B Dahms, R Franke, SR Waldvogel - ChemistrySelect, 2017 - Wiley Online Library
… Kinetic studies of the conversion of 4-hydroxy- or 5-hydroxynaphthalene-1-sulfonic acid by ammonium sulfite and ammonia into the corresponding naphthylamines revealed that the …
H Seeboth - Angewandte Chemie International Edition in …, 1967 - Wiley Online Library
The study of purified intermediate products of the Bucherer reaction has shown that this reaction proceeds, not via bisulfite addition compounds of the keto form of the naphthols and the …
Number of citations: 103 onlinelibrary.wiley.com
MS Jung, WJ Joo, BK Choi, HT Jung - Polymer, 2006 - Elsevier
… moiety of DINS is excited, it donates an electron to the diphenyliodonium cation to form a neutral radical, which decomposes instantly to produce 5-hydroxynaphthalene-1-sulfonic acid. …
Number of citations: 9 www.sciencedirect.com
N Hassan, A Shahat, A El-Didamony… - Journal of molecular …, 2020 - Elsevier
Zinc oxide (ZnO) nanoparticles were obtained via calcination of zeolitic imidazolate framework-8 (ZIF-8). The activities of prepared ZnO nanoparticles at different temperature 450, 550, …
Number of citations: 83 www.sciencedirect.com
KJ Duffy, AT Price, E Delorme, SB Dillon… - Journal of medicinal …, 2002 - ACS Publications
… point of view acidic-substituted naphthalenes are more readily available than lipophilic naphthalenes, and so commercially available 4-amino-5-hydroxynaphthalene-1-sulfonic acid 3a …
Number of citations: 65 pubs.acs.org
南原利夫 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
… It has been found that 4-amino-5-hydroxynaphthalene-1-sulfonic acid (S-acid) colors blue violet (λmax 565mμ) under the above condition and is a suitable reagent for the colorimetric …
Number of citations: 3 www.jstage.jst.go.jp

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